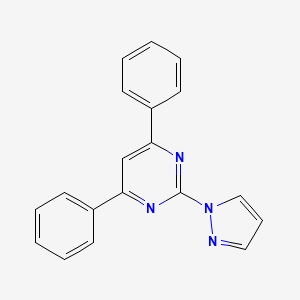

![molecular formula C17H15ClN2O2 B5513587 5-[(4-氯-2-甲基苯氧基)甲基]-3-(3-甲基苯基)-1,2,4-恶二唑](/img/structure/B5513587.png)

5-[(4-氯-2-甲基苯氧基)甲基]-3-(3-甲基苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Oxadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring. They are known for their diverse chemical properties and wide range of applications in the fields of medicinal chemistry, agriculture, and materials science. The compound “5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole” falls under this category, with potential applications in these areas due to its unique structural features.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of appropriate precursors, such as acid hydrazides and carboxylic acids or esters, under specific conditions. A common method for synthesizing derivatives involves the reaction of methyl (2-hydroxyphenyl)acetate with chloromethyl-1,2,4-oxadiazole derivatives to produce various 1,2,4-oxadiazole compounds. These reactions often require catalysts or specific reagents like phosphorous oxychloride (POCl3) to facilitate cyclization and achieve desired yields (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including our compound of interest, is characterized by X-ray crystallography, revealing detailed information about the arrangement of atoms, bond lengths, angles, and intermolecular interactions. These studies often show that the oxadiazole ring forms a planar structure, which can influence the compound's chemical reactivity and interaction with biological targets. For instance, the crystal structure of a related compound demonstrated weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, indicative of potential for specific interactions in biological systems (Wang et al., 2004).

科学研究应用

氟化物化学传感器

5-[(4-氯-2-甲基苯氧基)甲基]-3-(3-甲基苯基)-1,2,4-恶二唑衍生物已被探索其作为选择性和比色氟化物化学传感器的潜力。研究表明,某些具有 1,3,4-恶二唑基团的分子在与氟离子相互作用后会发生颜色变化,这使得它们可用于氟化物传感应用。这些变化归因于氟离子与传感器分子之间的特定相互作用,证明了该化合物在开发用于环境和健康相关氟化物检测的比色传感器的效用 (马等人,2013 年).

液晶材料

已合成并研究了含有 1,3,4-恶二唑单元的化合物,以了解其液晶行为和光致发光特性。这些化合物表现出有趣的相行为,例如胆甾相和向列相,并显示出强烈的蓝色荧光发射。这表明它们在液晶显示器和其他光电器件的开发中具有潜在应用,其中对光和颜色的控制至关重要 (韩等人,2010 年).

抗菌活性

1,3,4-恶二唑衍生物的结构特征与显着的抗菌特性相关。对这些化合物的研究包括合成和评估其对一系列病原体的抗菌活性。它们的功效表明在开发新的抗菌剂方面具有潜在应用,这对于应对抗生素耐药性挑战至关重要 (卡卡内贾迪法德等人,2013 年).

缓蚀

已对恶二唑衍生物作为缓蚀剂的作用进行了研究,特别是在酸性环境中保护金属免受腐蚀。这些化合物可以吸附在金属表面上,形成保护层,显着降低腐蚀速率。这种应用对于延长金属结构和组件在各种工业环境中的使用寿命至关重要 (卡利亚等人,2020 年).

光致发光材料

已证明将 1,3,4-恶二唑单元掺入聚合物中可以赋予这些材料光致发光特性。此类聚合物表现出荧光,可用于设计从传感成像等应用的新型光致发光材料。这些材料的特性,包括其发射波长和量子产率,突出了它们在各种技术应用中的潜力 (哈姆西乌克等人,2015 年).

作用机制

未来方向

属性

IUPAC Name |

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-11-4-3-5-13(8-11)17-19-16(22-20-17)10-21-15-7-6-14(18)9-12(15)2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYMQIRIHOKXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)